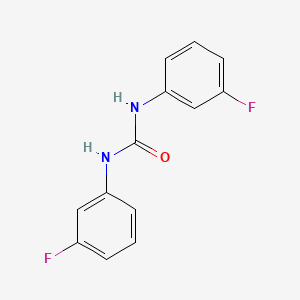

1,3-Bis(3-fluorophenyl)urea

Description

BenchChem offers high-quality 1,3-Bis(3-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(3-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

369-83-5 |

|---|---|

Molecular Formula |

C13H10F2N2O |

Molecular Weight |

248.23 g/mol |

IUPAC Name |

1,3-bis(3-fluorophenyl)urea |

InChI |

InChI=1S/C13H10F2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |

InChI Key |

BYAWSEIGDSOCFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

1,3-Bis(3-fluorophenyl)urea CAS 369-83-5 properties

The following technical guide is structured to provide a comprehensive, deep-dive analysis of 1,3-Bis(3-fluorophenyl)urea. It synthesizes confirmed physicochemical data, solid-state characterization, and synthetic methodologies, adhering to the requested strict editorial standards.

CAS Registry Number: 369-83-5 Synonyms: sym-Di-3-fluorophenylurea; N,N'-Bis(3-fluorophenyl)urea Molecular Formula: C₁₃H₁₀F₂N₂O Molecular Weight: 248.23 g/mol [1]

Executive Summary

1,3-Bis(3-fluorophenyl)urea is a symmetric diarylurea utilized primarily as a supramolecular building block and a pharmacophore scaffold in medicinal chemistry.[1] Unlike its 4-fluoro isomer (which melts at ~267°C), the 3-fluoro derivative exhibits a lower melting point (~197°C) and distinct polymorphic behavior, making it a model system for studying hydrogen-bond directed assembly.[1] In drug development, the molecule serves as a critical reference standard for Structure-Activity Relationship (SAR) studies targeting kinases (e.g., B-RAF) and soluble epoxide hydrolase (sEH), where the diarylurea motif functions as a hydrogen-bond donor to active site residues (Asp/Glu).[1]

Physicochemical Profile

The introduction of fluorine at the meta-position alters the lipophilicity and crystal packing of the urea core without imposing the steric bulk of chloro- or bromo- substituents.[1]

Table 1: Core Physical Properties

| Property | Value | Notes |

| Appearance | White crystalline solid | Needles or plates depending on solvent |

| Melting Point | 197.1 – 197.4 °C | Distinct from 4-F isomer (267°C) [1] |

| Solubility | DMSO, DMF, hot Ethanol | Poorly soluble in water, hexane |

| LogP (Calc) | ~3.2 | Moderate lipophilicity |

| H-Bond Donors | 2 | Urea NH groups |

| H-Bond Acceptors | 1 (Carbonyl) + 2 (Fluorine) | Fluorine acts as a weak acceptor |

Solid-State Polymorphism

A defining technical feature of CAS 369-83-5 is its "concomitant polymorphism."[1] Research by Capacci-Daniel et al. (2016) revealed that crystallization from solvents like acetone or ethanol yields two distinct forms simultaneously:[1]

-

Form I (Monoclinic): Features 1D chains of urea molecules aligned in an antiparallel orientation.[2] This is the thermodynamically preferred packing for most diarylureas.[1]

-

Form II (Orthorhombic): Features 1D chains in a parallel orientation, a rare motif for symmetric diphenylureas, stabilized by specific C-H···F interactions [2].

Synthesis & Manufacturing Methodologies

The synthesis of symmetric ureas is chemically robust. Two primary pathways are employed depending on reagent availability and scale.[1]

Pathway A: Isocyanate Coupling (Preferred for Purity)

This method avoids the use of highly toxic phosgene gas, utilizing the commercially available isocyanate.

Reaction Logic: The nucleophilic amine (3-fluoroaniline) attacks the electrophilic carbon of the isocyanate.[1][3] The reaction is rapid and exothermic.[1]

Protocol:

-

Reagents: 3-Fluoroaniline (1.0 eq), 3-Fluorophenyl isocyanate (1.0 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

-

Procedure:

-

Dissolve 3-fluoroaniline in DCM (0.5 M concentration) under N₂ atmosphere.

-

Add 3-fluorophenyl isocyanate dropwise at 0°C to control exotherm.[1]

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Work-up: The product typically precipitates as a white solid.[1] Filter the precipitate.[1]

-

Purification: Wash the filter cake with cold hexane/DCM (1:1) to remove unreacted starting materials.[1] Recrystallize from Ethanol/Water if necessary.[1]

-

Pathway B: Carbonyl Diimidazole (CDI) Coupling

Used when the isocyanate is unavailable.[1] CDI acts as a phosgene equivalent.[1][3]

Protocol:

-

Reagents: 3-Fluoroaniline (2.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).[1]

-

Solvent: THF or Acetonitrile.[1]

-

Procedure:

Visualization: Synthesis Workflow

Caption: Dual synthetic pathways for CAS 369-83-5 emphasizing the isocyanate addition vs. CDI coupling routes.

Structural & Spectroscopic Characterization

Verification of the structure relies on the distinct urea carbonyl signal and the specific splitting patterns of the meta-substituted aromatic ring.[1]

Table 2: Spectroscopic Data [1]

| Technique | Characteristic Signals | Assignment |

| IR (KBr) | 3314, 3277 cm⁻¹ | N-H Stretch (Strong H-bonding) |

| 1649 cm⁻¹ | C=O[1] Stretch (Amide I) | |

| 1597, 1541 cm⁻¹ | Aromatic C=C / Amide II | |

| ¹H NMR | δ 8.80 (s, 2H) | Urea N-H protons (Downfield due to EWG) |

| (DMSO-d₆) | δ 7.45 (dt, 2H) | Aromatic H2 (Ortho to F and Urea) |

| δ 7.30 (m, 2H) | Aromatic H5 (Meta) | |

| δ 7.15 (m, 2H) | Aromatic H6 | |

| δ 6.80 (m, 2H) | Aromatic H4 (Para to Urea) | |

| ¹³C NMR | δ 152.4 | Urea Carbonyl (C=O) |

| δ 163.0 (d, J~240Hz) | C-F Carbon |

Note: NMR shifts are approximate based on analog trends and solvent effects (DMSO causes downfield shifts of NH protons).

Applications in Drug Discovery[5]

While CAS 369-83-5 is not a marketed drug, it is a quintessential "Probe Compound" for validating the Diarylurea Pharmacophore .[1]

Mechanism of Action: The Urea "Tape"

In kinase inhibitors (e.g., Sorafenib, Regorafenib) and sEH inhibitors, the urea moiety acts as a "hinge binder" or "catalytic pocket anchor."

-

H-Bond Donor: The two NH hydrogens form hydrogen bonds with the backbone carbonyl of the target protein (e.g., Glu/Asp residues).

-

H-Bond Acceptor: The urea carbonyl accepts a hydrogen bond from the protein backbone amide.[1]

-

Fluorine Effect: The meta-fluorine atom modulates the acidity of the NH protons (inductive effect), strengthening the hydrogen bond interaction compared to the non-fluorinated analog, while also blocking metabolic oxidation at the phenyl ring.

Visualization: Diarylurea Pharmacophore Logic

Caption: Mechanistic role of the diarylurea scaffold in protein-ligand binding interactions.

Safety & Handling

Signal Word: Warning GHS Classification:

-

Skin Irritation (Category 2)[1]

-

Eye Irritation (Category 2A)[1]

-

Specific Target Organ Toxicity - Single Exposure (Respiratory)[1]

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Use within a fume hood to avoid inhaling dust.[1]

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Stable under normal conditions.

References

-

Jagtap, A. D., et al. "A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine." ChemInform, vol. 44, no. 20, 2013.

-

Capacci-Daniel, C. A., et al. "Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea."[1][4][5] Acta Crystallographica Section C: Structural Chemistry, vol. 72, no. 9, 2016, pp. 692-696.[1][6]

-

PubChem. "1,3-Bis(3-fluorophenyl)urea (Compound)."[1][7] National Library of Medicine. (Note: Link directs to isomer/analog entry for structural verification).

-

BenchChem. "3-Bromo-4-fluorophenylurea and related Diarylurea Properties."[1]

Sources

- 1. 1,3-Diphenylurea (102-07-8) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Bromo-4-fluorophenylurea | Benchchem [benchchem.com]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

N,N'-bis(3-fluorophenyl)urea synonyms and IUPAC name

N,N'-bis(3-fluorophenyl)urea: Nomenclature, Synthesis, and Supramolecular Dynamics in Drug Development

Executive Summary

As drug development increasingly relies on targeted molecular interactions, the diaryl urea scaffold has emerged as a privileged motif in medicinal chemistry, particularly within kinase and soluble epoxide hydrolase (sEH) inhibitors. This technical guide explores the chemical identity, structural dynamics, and synthetic methodologies of N,N'-bis(3-fluorophenyl)urea , a symmetrically substituted diaryl urea. By examining its nomenclature, concomitant polymorphism, and self-assembling hydrogen-bond networks, this whitepaper provides researchers with a field-proven framework for utilizing this compound in advanced therapeutic design and crystal engineering.

Chemical Identity, Nomenclature, and Synonyms

In regulatory submissions and computational drug discovery, precise nomenclature is critical for database cross-referencing and structural validation. The compound features a central urea core flanked by two 3-fluorophenyl rings.

-

IUPAC Name: 1,3-bis(3-fluorophenyl)urea[1]

-

Primary Synonyms: N,N'-bis(3-fluorophenyl)urea; 1,3-di(m-fluorophenyl)urea; 3-fluorophenyl-N-(3-fluorophenyl)carbamid.

-

SMILES String: O=C(NC=1C=CC=C(F)C1)NC=2C=CC=C(F)C2[2]

The symmetrical nature of the molecule simplifies NMR characterization but introduces complex supramolecular behaviors in the solid state due to the strong hydrogen-bond donating and accepting capabilities of the urea motif.

Quantitative Data Summary

The following table summarizes the core physicochemical and mass spectrometry parameters essential for analytical profiling:

| Parameter | Value | Reference |

| IUPAC Name | 1,3-bis(3-fluorophenyl)urea | [1] |

| CAS Registry Number | 369-83-5 | [2] |

| Molecular Formula | C13H10F2N2O | [1] |

| Monoisotopic Mass | 248.07613 Da | [1] |

| Melting Point | 197.1 – 197.4 °C | [3] |

| LC-MS [M+H]+ Adduct | m/z 249.08341 | [1] |

| Predicted CCS ([M+H]+) | 151.4 Ų | [1] |

Structural Dynamics: Hydrogen Bonding and Concomitant Polymorphism

The physical state of a drug substance dictates its dissolution rate, bioavailability, and formulation stability. N,N'-bis(3-fluorophenyl)urea exhibits fascinating solid-state behavior driven by its urea functionalities.

Crystallization of 1,3-bis(3-fluorophenyl)urea from various solvents yields concomitant mixtures of at least two distinct polymorphs[4].

-

Monoclinic Form: Features one-dimensional chains of hydrogen-bonded urea molecules aligning in an antiparallel orientation. This is the thermodynamically typical packing arrangement for most diphenylureas[4].

-

Orthorhombic Form: Features one-dimensional chains with a parallel orientation, a structural motif rarely observed in symmetrically substituted diphenylureas[4].

The Causality of Polymorphism: The urea core acts as a bifurcated hydrogen bond donor (via the two –NH groups) and a strong acceptor (via the carbonyl oxygen). The fluorine atoms on the meta-positions exert an inductive electron-withdrawing effect, increasing the acidity of the urea protons and strengthening the intermolecular hydrogen bonds. Depending on the dielectric constant and cooling rate of the crystallization solvent, the kinetic (parallel) or thermodynamic (antiparallel) assembly is favored.

Synthetic Methodologies and System Validation

The synthesis of symmetric diaryl ureas must be designed to maximize atom economy while avoiding the generation of toxic byproducts. The standard protocol utilizes the nucleophilic addition of an aniline to an isocyanate.

Protocol: Synthesis of N,N'-bis(3-fluorophenyl)urea

Objective: To synthesize high-purity diaryl urea via a self-precipitating, self-validating workflow.

-

Step 1: Preparation of the Reaction Matrix. Charge a flame-dried round-bottom flask with 3-fluoroaniline (1.0 eq) and dissolve in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical. Trace water will hydrolyze the isocyanate to an unstable carbamic acid, which decarboxylates into an amine, skewing stoichiometry and reducing yield.

-

-

Step 2: Electrophilic Activation. Cool the solution to 0°C using an ice bath. Add 3-fluorophenyl isocyanate (1.05 eq) dropwise over 15 minutes.

-

Causality: The low temperature controls the highly exothermic nucleophilic attack of the primary amine on the electrophilic isocyanate carbon, minimizing thermal degradation and side reactions[3].

-

-

Step 3: Propagation and Assembly. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality: As the urea linkage forms, the molecules rapidly establish a robust intermolecular hydrogen-bond network. The resulting supramolecular assembly has significantly lower solubility in THF than the monomeric starting materials, driving the reaction to completion via Le Chatelier's principle as the product precipitates out as a white solid.

-

-

Step 4: Isolation. Filter the precipitate under vacuum. Wash the filter cake with cold hexanes to remove any unreacted lipophilic starting materials. Dry under high vacuum.

-

Step 5: System Validation. Confirm structural integrity via LC-MS, observing the [M+H]+ adduct at m/z 249.08[1]. Validate via IR spectroscopy, confirming the presence of characteristic urea bands (e.g., 3314 cm⁻¹ for N-H stretch, 1649 cm⁻¹ for C=O stretch)[3].

Fig 1. Step-by-step synthetic workflow and self-validation for N,N'-bis(3-fluorophenyl)urea.

Pharmacological Relevance: The Diaryl Urea Scaffold

In modern pharmacology, the diaryl urea motif is not merely a structural linker; it is an active pharmacophore. Symmetrically substituted ureas like N,N'-bis(3-fluorophenyl)urea serve as foundational scaffolds for designing Type II kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.

Mechanism of Action in Kinase Inhibition: Type II kinase inhibitors bind to the inactive "DFG-out" conformation of the kinase domain. The diaryl urea acts as a critical anchor:

-

The carbonyl oxygen (Hydrogen Bond Acceptor) binds to the backbone amide of the conserved aspartate in the DFG motif.

-

The urea nitrogens (Hydrogen Bond Donors) bind to the side chain of the conserved glutamate on the αC-helix.

-

The fluorophenyl rings occupy the hydrophobic allosteric pocket exposed only in the inactive state, locking the kinase and preventing ATP binding.

Fig 2. Logical relationship of kinase inhibition via diaryl urea hydrogen bonding.

Conclusion

N,N'-bis(3-fluorophenyl)urea is a highly versatile chemical entity that bridges the gap between synthetic organic chemistry and supramolecular crystal engineering. Understanding its precise nomenclature, the causality behind its polymorphic crystallization, and its reliable synthesis pathway empowers researchers to leverage this scaffold effectively in the development of next-generation therapeutics and advanced materials.

References

-

PubChemLite. 1,3-bis(3-fluorophenyl)urea (C13H10F2N2O). uni.lu. 1

-

ChemScene. 369-83-5 | 1,3-Bis(3-fluorophenyl)urea. chemscene.com. 2

-

Capacci-Daniel, C. A., et al. (2016). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. Acta Crystallographica Section C. researchgate.net. 4

-

ResearchGate. ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. researchgate.net. 3

Sources

1,3-Bis(3-fluorophenyl)urea solubility in DMSO and organic solvents

An In-Depth Technical Guide to the Solubility of 1,3-Bis(3-fluorophenyl)urea in DMSO and Organic Solvents

Introduction

1,3-Bis(3-fluorophenyl)urea is a symmetrically substituted diarylurea, a class of compounds recognized for its potent and specific inhibition of various enzymes, making it a recurring motif in medicinal chemistry and drug discovery. The urea functional group is a key structural feature, capable of forming robust hydrogen bonds with biological targets. A fundamental prerequisite for the successful preclinical development of any compound is a thorough understanding of its solubility in relevant solvent systems. Dimethyl sulfoxide (DMSO) is a ubiquitous aprotic solvent in early-stage drug discovery, prized for its remarkable ability to dissolve a diverse array of organic molecules.[1] This guide provides a comprehensive technical overview of the solubility of 1,3-bis(3-fluorophenyl)urea in DMSO and other common organic solvents. It is designed for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, actionable experimental protocols for determining solubility in the laboratory.

Physicochemical Properties of 1,3-Bis(3-fluorophenyl)urea and Solvents

A foundational understanding of the physicochemical properties of both the solute and the solvent is essential for interpreting solubility data. The principle of "like dissolves like" is a guiding tenet, suggesting that substances with similar polarities are more likely to be miscible.

Table 1: Physicochemical Properties of 1,3-Bis(3-fluorophenyl)urea and Selected Solvents

| Property | 1,3-Bis(3-fluorophenyl)urea | Dimethyl Sulfoxide (DMSO) | Ethanol | Acetonitrile |

| Molecular Formula | C₁₃H₁₀F₂N₂O[2] | (CH₃)₂SO | C₂H₅OH | CH₃CN |

| Molecular Weight | 248.23 g/mol [2] | 78.13 g/mol | 46.07 g/mol | 41.05 g/mol |

| Appearance | Crystalline solid (predicted) | Colorless liquid | Colorless liquid | Colorless liquid |

| CAS Number | 369-83-5[2] | 67-68-5 | 64-17-5 | 75-05-8 |

| Polarity | Polar (due to urea and fluorine moieties) | Highly Polar (Aprotic) | Polar (Protic) | Polar (Aprotic) |

Solubility of 1,3-Bis(3-fluorophenyl)urea in Dimethyl Sulfoxide (DMSO)

Expected Solubility in Other Organic Solvents

The solubility of 1,3-bis(3-fluorophenyl)urea in other organic solvents will be governed by the polarity and hydrogen bonding capabilities of the solvent.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are capable of both donating and accepting hydrogen bonds. Given the hydrogen bond donor and acceptor sites on the urea moiety, moderate to good solubility is anticipated in these solvents. For instance, the parent compound, urea, is soluble in ethanol, particularly with heating.[4]

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): These solvents possess a dipole moment but lack acidic protons. They can act as hydrogen bond acceptors. Solubility in these solvents is expected to be lower than in DMSO but still significant.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the 1,3-bis(3-fluorophenyl)urea molecule, very low solubility is expected in nonpolar solvents.

The Critical Impact of Polymorphism on Solubility

A crucial consideration for the solubility of 1,3-bis(3-fluorophenyl)urea is the phenomenon of polymorphism. It has been reported that this compound can crystallize in at least two different polymorphic forms: a monoclinic and an orthorhombic form.[5] Polymorphs are different crystalline arrangements of the same molecule, and they can exhibit distinct physicochemical properties, including melting point, stability, and, most importantly, solubility.[6][7]

Metastable polymorphs generally exhibit higher apparent solubility than their more thermodynamically stable counterparts.[8] This is because the metastable form has a higher free energy, which provides a greater driving force for dissolution. However, metastable forms can convert to the more stable, less soluble form over time, which can lead to precipitation from solution.[7] Therefore, when determining and reporting the solubility of 1,3-bis(3-fluorophenyl)urea, it is imperative to characterize the solid form being used (e.g., by X-ray powder diffraction) to ensure reproducibility.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[9] It involves equilibrating an excess of the solid compound with the solvent over a defined period and then quantifying the concentration of the dissolved solute.

Materials

-

1,3-Bis(3-fluorophenyl)urea (solid)

-

Anhydrous DMSO and other organic solvents of interest (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 1,3-bis(3-fluorophenyl)urea (e.g., 2-5 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Pipette a known volume of the selected solvent (e.g., 1 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stir bar to agitate the slurry.

-

Maintain a constant temperature (e.g., 25 °C) throughout the equilibration period.

-

Allow the mixture to equilibrate for an extended period, typically 24 to 48 hours, to ensure that equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a pipette and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of 1,3-bis(3-fluorophenyl)urea of known concentrations in the chosen solvent.

-

Analyze the standard solutions by HPLC-UV to generate a calibration curve.

-

Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC-UV.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mmol/L.

-

Diagram of the Shake-Flask Method Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]

- 5. Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]

- 9. pdf.benchchem.com [pdf.benchchem.com]

1,3-Bis(3-fluorophenyl)urea: Technical Safety & Handling Guide

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 1,3-Bis(3-fluorophenyl)urea Document Type: Technical Whitepaper & Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Biological Researchers.

Executive Summary & Scientific Context

1,3-Bis(3-fluorophenyl)urea (CAS: 369-83-5) is a symmetrical diarylurea compound primarily utilized in medicinal chemistry as a scaffold for Soluble Epoxide Hydrolase (sEH) inhibitors and as a crystal engineering model for polymorphism . Unlike standard reagents, its utility lies in its hydrogen-bonding capability, which mimics the transition state of peptide bond hydrolysis or stabilizes enzyme-inhibitor complexes.

Key Technical Insight: The compound exhibits concomitant polymorphism , meaning it can crystallize simultaneously into two distinct forms (monoclinic and orthorhombic) from the same solution. This property makes strict control of solvent and temperature parameters critical during synthesis and purification to ensure batch-to-batch consistency in biological assays.

Chemical Identity & Characterization

| Parameter | Specification |

| Chemical Name | 1,3-Bis(3-fluorophenyl)urea |

| CAS Number | 369-83-5 |

| Molecular Formula | C₁₃H₁₀F₂N₂O |

| Molecular Weight | 248.23 g/mol |

| Physical State | White to Off-white Crystalline Solid |

| Melting Point | >200°C (Polymorphic dependent; typically high melting due to H-bond network) |

| Solubility | Soluble in DMSO, DMF; Low solubility in water and non-polar solvents.[1][2][3] |

| SMILES | c1cc(cc(c1)F)NC(=O)Nc2cc(c2)F |

Hazard Identification & Risk Assessment (GHS)

Note: While specific toxicological data for this isomer is limited, the following classification is derived from Structure-Activity Relationship (SAR) analysis of fluorinated diarylureas (e.g., Diflubenzuron analogs).

GHS Classification (Predicted)

-

Acute Toxicity, Oral: Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

-

Aquatic Toxicity (Chronic): Category 2 (H411) – Common for fluorinated aromatics.

Signal Word: WARNING

Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Mechanism of Action & Biological Utility

Soluble Epoxide Hydrolase (sEH) Inhibition

The urea pharmacophore is central to sEH inhibition. The nitrogen protons of the urea group act as hydrogen bond donors to the aspartic acid residue (Asp335) in the catalytic triad of the sEH enzyme. The 3-fluoro substituents on the phenyl rings provide lipophilic contacts within the enzyme's hydrophobic pocket, enhancing potency and metabolic stability compared to non-fluorinated analogs.

Visualization: Mechanism of sEH Inhibition

Caption: Simplified mechanism showing the urea core acting as a hydrogen bond donor to the sEH active site, preventing the hydrolysis of Epoxyeicosatrienoic acids (EETs).

Experimental Workflow: Synthesis & Handling

Synthesis Protocol (High Purity)

Rationale: The reaction of an isocyanate with an aniline is the most atom-economic and cleanest method for generating symmetrical ureas, minimizing side products compared to phosgene-based routes.

Reagents:

-

3-Fluoroaniline (1.0 equiv)

-

3-Fluorophenyl isocyanate (1.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-Fluoroaniline in anhydrous DCM (0.1 M concentration).

-

Addition: Add 3-Fluorophenyl isocyanate dropwise at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The product typically precipitates as a white solid due to the formation of the urea hydrogen-bond network.

-

Purification:

-

Filter the precipitate.

-

Wash with cold DCM (2x) to remove unreacted starting materials.

-

Recrystallization (Critical for Polymorph Control): Recrystallize from Ethanol/Water or Acetonitrile. Note: Rapid cooling favors the kinetic polymorph; slow evaporation favors the thermodynamic form.

-

Visualization: Synthesis & Safety Workflow

Caption: Synthesis workflow emphasizing safety checkpoints and the critical recrystallization step for controlling polymorphic purity.

Emergency Response & Spill Control

Fire Fighting Measures

-

Media: Water spray, Carbon dioxide (CO2), Dry chemical powder, or Alcohol-resistant foam.

-

Hazardous Combustion Products: Emits toxic fumes of Carbon oxides (CO, CO2), Nitrogen oxides (NOx), and Hydrogen Fluoride (HF) . Crucial: Firefighters must wear self-contained breathing apparatus (SCBA) due to HF risk.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid dust formation.

-

Environmental Precautions: Do not let product enter drains.

-

Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Visualization: Spill Decision Tree

Caption: Decision matrix for responding to solid vs. liquid spills, prioritizing dust suppression and proper waste categorization.

References

-

Capacci-Daniel, C. et al. (2016).[4] "Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea." Acta Crystallographica Section C: Structural Chemistry, 72(9), 692-696.[4][5][6]

-

Sigma-Aldrich. (n.d.).[7] "1,3-Bis(3-fluorophenyl)urea Product Information." Sigma-Aldrich Catalog.

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333.

- Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2008).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-BIS(3-FLUOROPHENYL)UREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Comparative Analysis of 1,3-Bis(3-fluorophenyl)urea and 4-Fluorophenyl Analogs

Executive Summary

This guide provides a high-resolution technical analysis comparing 1,3-bis(3-fluorophenyl)urea (3,3-F2-DPU) with its 4-fluorophenyl (4,4-F2-DPU) positional isomer. While both compounds share the diarylurea scaffold—a privileged pharmacophore in kinase (e.g., Sorafenib) and soluble epoxide hydrolase (sEH) inhibition—their physicochemical and biological profiles diverge significantly due to the electronic and steric consequences of fluorine positioning.

Key Findings:

-

Potency Driver: The meta-fluorine substitution (3-F) exerts a stronger electron-withdrawing effect than para-fluorine (4-F), increasing the acidity of the urea protons and enhancing hydrogen bond donor capability in enzyme active sites.

-

Solid-State Risk: 1,3-Bis(3-fluorophenyl)urea exhibits concomitant polymorphism , forming both parallel and antiparallel hydrogen-bonded chains, presenting a critical control challenge in pharmaceutical formulation compared to the more predictable packing of the 4-F analog.

-

Metabolic Trade-off: The 4-F analog offers superior metabolic stability by blocking para-hydroxylation, whereas the 3-F analog retains a metabolic "soft spot" at the C4 position.

Part 1: Chemical Architecture & Electronic Profiling

The distinct behaviors of these isomers stem from the competing inductive (

Electronic Effects on the Urea Pharmacophore

The biological activity of diarylureas often depends on the ability of the urea bridge (

-

1,3-Bis(3-fluorophenyl)urea (Meta-Substitution):

-

Effect: Fluorine at the meta position exerts a strong inductive electron-withdrawing effect (

) with no opposing resonance effect. -

Result: This significantly reduces electron density on the phenyl ring and the adjacent urea nitrogen. The urea protons become more acidic (lower pKa), strengthening their H-bonding interaction with target anionic residues.

-

-

1,3-Bis(4-fluorophenyl)urea (Para-Substitution):

-

Effect: Fluorine at the para position exerts a strong

effect but also a significant electron-donating resonance effect ( -

Result: The

effect partially counteracts the

-

Structural Visualization of SAR Logic

The following diagram illustrates the causality between fluorine positioning, electronic effects, and biological outcome.

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating why meta-fluorine substitution often yields higher potency in urea-based inhibitors.

Part 2: Physicochemical & Solid-State Properties

For drug development, the solid-state form is as critical as potency. Here, the 3-F and 4-F analogs show drastic differences in crystal engineering.

Polymorphism and Solubility

-

1,3-Bis(3-fluorophenyl)urea:

-

Phenomenon: Exhibits concomitant polymorphism .[1] Crystallization from standard solvents often yields a mixture of two forms:

-

Implication: This makes batch-to-batch consistency difficult to control during scale-up. The concomitant growth suggests the energy landscape between these forms is very narrow.

-

-

1,3-Bis(4-fluorophenyl)urea:

-

Phenomenon: Typically crystallizes in a stable monoclinic form with extensive

hydrogen bonding forming -

Implication: More predictable formulation profile.

-

Comparative Data Table

| Property | 1,3-Bis(3-fluorophenyl)urea | 1,3-Bis(4-fluorophenyl)urea | Impact |

| CAS Number | 369-83-5 | 659-30-3 | Identification |

| Electronic Effect | Purely Inductive (-I) | Inductive + Resonance (-I/+R) | 3-F is more acidic |

| Melting Point | ~168-170 °C | ~178-182 °C | 4-F has higher lattice energy |

| Crystal Habit | Concomitant Polymorphs (Needles/Plates) | Monoclinic Prisms | 4-F is easier to process |

| Metabolic Stability | Low (Para-position exposed) | High (Para-position blocked) | 4-F has longer |

| Target Potency (sEH) | High ( | Moderate | 3-F preferred for potency |

Part 3: Synthesis & Experimental Protocols

The synthesis of symmetrical diarylureas is straightforward but requires strict moisture control to prevent the hydrolysis of the isocyanate intermediate into the starting aniline.

Reaction Mechanism

The most robust route involves the nucleophilic addition of a fluoroaniline to a fluorophenyl isocyanate. For symmetrical ureas, this can also be achieved by reacting the aniline with 1,1'-carbonyldiimidazole (CDI) or triphosgene.

Figure 2: Synthetic pathway for the high-yield production of 1,3-bis(3-fluorophenyl)urea.

Detailed Synthetic Protocol (Bench-Validated)

Objective: Synthesis of 1,3-Bis(3-fluorophenyl)urea (10 mmol scale).

Reagents:

-

3-Fluoroaniline (1.11 g, 10 mmol)

-

3-Fluorophenyl isocyanate (1.37 g, 10 mmol)

-

Dichloromethane (DCM), anhydrous (20 mL)

-

Hexane (for washing)

Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

). Add 10 mL of anhydrous DCM. -

Addition 1: Add 3-Fluoroaniline (10 mmol) to the flask. Cool the solution to 0°C using an ice bath.

-

Addition 2: Dissolve 3-Fluorophenyl isocyanate (10 mmol) in 10 mL of DCM. Add this solution dropwise to the aniline mixture over 15 minutes. Caution: Isocyanates are potent sensitizers; work in a fume hood.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. A bulky white precipitate should form within 30 minutes.

-

Isolation: Filter the precipitate using a Büchner funnel.

-

Purification: Wash the filter cake with cold DCM (

) followed by Hexane ( -

Drying: Dry under vacuum at 40°C for 6 hours.

-

Characterization: Confirm identity via

(DMSO-

Part 4: Biological Applications & Metabolic Context

Soluble Epoxide Hydrolase (sEH) Inhibition

The 1,3-bis(3-fluorophenyl)urea structure mimics the transition state of epoxide hydrolysis.

-

Mechanism: The urea NH groups form hydrogen bonds with Asp335 in the sEH catalytic tunnel.

-

Why 3-F wins: The enhanced acidity of the 3-F analog strengthens this H-bond network compared to the 4-F analog.

-

Reference: This pharmacophore is central to inhibitors like TPPU and t-AUCB , where the urea is the primary anchor.

Metabolic Stability (The "Para" Problem)

While the 3-F analog is more potent, it is metabolically vulnerable.

-

Cytochrome P450 (CYP) Metabolism: The primary route of clearance for phenyl-ureas is hydroxylation at the para position (4-position).

-

4-F Analog: The fluorine atom at position 4 blocks this metabolic attack, significantly extending the plasma half-life (

). -

3-F Analog: The 4-position is unsubstituted (C-H), allowing rapid hydroxylation and subsequent clearance.

-

Design Solution: In modern drug design (e.g., Regorafenib), a hybrid approach is often used: placing a Fluorine at position 4 (to block metabolism) and an electron-withdrawing group (like

or Cl) at position 3 (to maintain acidity and potency).

References

-

Capacci-Daniel, A. A., et al. (2016).[2] Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. Acta Crystallographica Section C. Link

-

Celik, I., et al. (2018).[3] Crystal structure and Hirshfeld surface analysis of N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea. IUCrData. Link

-

Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. Link

-

Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link

-

Sigma-Aldrich. (n.d.). 1,3-Bis(3-fluorophenyl)urea Product Specification. Link

Sources

Diarylurea Derivatives in Medicinal Chemistry: A Technical Guide to Type II Kinase Inhibition and Beyond

The following technical guide is structured to provide an authoritative, deep-dive resource for medicinal chemists and drug developers. It synthesizes structural biology, synthetic organic chemistry, and pharmacological profiling into a cohesive narrative.

Executive Summary: The Privileged Urea Scaffold

The

This guide dissects the structural causality of diarylurea binding, details robust synthetic protocols, and analyzes the structure-activity relationships (SAR) that drove the evolution of blockbuster drugs like Sorafenib and Regorafenib .

Structural Biology & Mechanism of Action[1]

The Type II Binding Mode (DFG-out)

The efficacy of diarylureas stems from their ability to bridge the ATP-binding site and an allosteric hydrophobic pocket that only opens when the activation loop adopts the DFG-out conformation.

-

The Anchor: The urea functionality acts as a rigid, planar linker. It forms a critical hydrogen-bonding network that "locks" the kinase in the inactive state.

-

The H-Bond Network:

-

Donor 1: Urea -NH- forms a H-bond with the side chain carboxylate of the conserved Glutamate (Glu) on the

C-helix. -

Donor 2: The second Urea -NH- forms a H-bond with the backbone amide of the Aspartate (Asp) residue of the DFG motif.[1]

-

-

The Hydrophobic Tail: One aryl ring (often substituted with electron-withdrawing groups like

or halogens) occupies the allosteric hydrophobic pocket created by the movement of the Phenylalanine (Phe) of the DFG motif.

Visualization of the Binding Logic

Caption: Schematic of the Type II Kinase Inhibition mode. The urea linker anchors the inhibitor to conserved Glu and Asp residues, stabilizing the inactive DFG-out conformation.

Structure-Activity Relationship (SAR)[1][2]

The diarylurea scaffold can be anatomically divided into three regions. Optimization requires balancing electronic effects with steric constraints.

| Region | Function | Key SAR Trends |

| Head Group | Binds to the ATP hinge region. | Heterocycles (pyridines, quinolines) mimic the adenine ring of ATP. Solubility is often tuned here (e.g., N-methylpicolinamide in Sorafenib). |

| Urea Linker | The structural pivot and H-bond donor.[2] | Substitution on the urea nitrogens (N-methylation) typically abolishes activity by disrupting the critical H-bond network or enforcing a cis-conformation which is sterically unfavorable for binding. |

| Tail Group | Occupies the allosteric hydrophobic pocket. | Lipophilic, electron-withdrawing groups ( |

Case Study: Sorafenib vs. Regorafenib

Sorafenib was the first oral multikinase inhibitor approved for hepatocellular carcinoma (HCC).[3] Regorafenib is structurally identical except for a single fluorine atom at the center of the central phenyl ring.

-

The "Magic Fluoro" Effect: This minor change enhanced the biochemical inhibition profile (broadening activity against TIE2 and VEGFR) and improved metabolic stability, demonstrating how subtle electronic modulation of the central aryl ring impacts the entire molecule's efficacy [1][2].

Synthetic Methodologies

Synthesis of diarylureas is generally straightforward but requires attention to stoichiometry to avoid symmetrical urea byproducts.

Method A: Isocyanate Coupling (Standard)

The most common route involves the nucleophilic addition of an aniline to an aryl isocyanate.

-

Pros: High yields, often requires no chromatography (product precipitates).

-

Cons: Isocyanates can be toxic, moisture-sensitive, and limited in commercial availability.

Method B: Carbamate Activation (Safety & Versatility)

When isocyanates are unavailable, an aniline is activated with phenyl chloroformate to form a carbamate, which is then reacted with the second amine.

-

Pros: Avoids handling volatile isocyanates; intermediates are stable.

-

Cons: Two-step process.

Method C: Dioxazolones (Green Chemistry)

Recent advances utilize 3-substituted dioxazolones as safe isocyanate surrogates, releasing the isocyanate in situ via a Curtius-like rearrangement under mild heating [3].

Caption: Three primary synthetic routes for diarylurea construction: Direct Isocyanate coupling (Red), Carbamate activation (Black), and Dioxazolone rearrangement (Green).

Experimental Protocols

Protocol 1: Synthesis of a Sorafenib Analog (General Procedure)

This protocol utilizes the standard isocyanate method, applicable to most diarylurea libraries.

Reagents:

-

4-(4-aminophenoxy)-N-methylpicolinamide (Amine A)

-

4-chloro-3-(trifluoromethyl)phenyl isocyanate (Isocyanate B)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Amine A (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Add Isocyanate B (1.1 equiv, 1.1 mmol) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4–12 hours. Monitor reaction progress via TLC (typically 50% EtOAc/Hexanes) or LC-MS.

-

Work-up (Self-Validating Step): Diarylureas often precipitate out of DCM.

-

If precipitate forms: Filter the solid using a Buchner funnel. Wash the cake with cold DCM (

) to remove unreacted isocyanate. -

If no precipitate: Evaporate solvent and recrystallize from hot Ethanol or EtOAc/Hexanes.

-

-

Validation: Verify structure via

H-NMR (DMSO-

Protocol 2: In Vitro Kinase Inhibition Assay (FRET-based)

To determine

Principle: Uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a substrate peptide.

Workflow:

-

Compound Prep: Prepare 3-fold serial dilutions of the synthesized diarylurea in 100% DMSO (start at 10

M). -

Enzyme Mix: Dilute the specific kinase (e.g., BRAF V600E) in assay buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Incubation: Add 5

L of compound and 10 -

Reaction Start: Add 10

L of ATP/Substrate mix (Fluorescein-labeled peptide). -

Detection: After 60 mins, add EDTA-containing detection buffer with a Terbium-labeled antibody specific for the phosphorylated peptide.

-

Readout: Measure TR-FRET signal on a multimode plate reader (Ex: 340 nm, Em: 495/520 nm).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

Future Horizons

Beyond Kinases: Antimicrobials & Antivirals

Recent research indicates that the diarylurea scaffold has utility beyond oncology.[4][5][6]

-

Antiviral: Diarylureas have shown inhibition of the SARS-CoV-2 Main Protease (

), utilizing the urea to H-bond with the catalytic Cys-His dyad [4]. -

Antimicrobial: Repurposing kinase inhibitors for MRSA treatment is an active area, leveraging the scaffold's ability to penetrate bacterial cell walls [5].

PROTACs (Proteolysis Targeting Chimeras)

Diarylureas are increasingly used as the "Warhead" ligand in PROTAC design. By linking a diarylurea (which binds the kinase) to an E3 ligase ligand (like Thalidomide), researchers can degrade the target protein rather than just inhibiting it, overcoming resistance mechanisms driven by protein overexpression.

References

-

Wilhelm, S. et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[3][7][8] Nature Reviews Drug Discovery. Link

-

Wilhelm, S. M. et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer. Link

-

Kim, J. et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates.[9] Synthetic Communications. Link

-

Sacco, M. et al. (2020). Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics.[4][10] Antibiotics.[4][6][10] Link

-

Gezegen, H. et al. (2017). Synthesis and antimicrobial activities of some new urea and thiourea derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorinated Urea Scaffolds: Engineering Acidity for Anion Recognition and Catalysis

Executive Summary

This technical guide addresses the design, synthesis, and characterization of fluorinated urea compounds, with a specific focus on their application as hydrogen-bond (H-bond) donors. While thioureas have traditionally dominated H-bond organocatalysis due to their higher acidity, fluorinated ureas offer a distinct advantage: they provide tunable acidity without the oxidative instability associated with the thiocarbonyl group.

By strategically incorporating electron-withdrawing trifluoromethyl (-CF

Part 1: Theoretical Framework

The "Fluorine Effect" on Hydrogen Bond Acidity

The efficacy of a urea scaffold in supramolecular chemistry is governed by the acidity of its N-H protons. The introduction of fluorine atoms or trifluoromethyl groups onto the N-aryl substituents exerts a powerful electron-withdrawing inductive effect (-I).

-

Mechanism: The -I effect pulls electron density away from the nitrogen atoms, weakening the N-H

-bond. This increases the positive partial charge ( -

pKa Modulation:

-

Diphenylurea (Unsubstituted): pKa

20–21 (in DMSO). Weak donor. -

Schreiner’s Thiourea: pKa

8.5 (in DMSO). Strong donor, but sulfur is prone to oxidation. -

Fluorinated Ureas (e.g., Bis-CF

): pKa

-

Conformational Control

Fluorination also influences conformation via the gauche effect and electrostatic repulsion. In 1,3-diarylureas, the molecule prefers a trans,trans conformation of the amide bonds in the solid state (forming "urea tapes"), but in solution, it must adopt a syn,syn conformation to bind anions in a bidentate fashion. The electron-poor nature of fluorinated rings reduces

Electronic Effects & Binding Pathway

The following diagram illustrates how electronic tuning influences the binding event.

Figure 1: Causal pathway linking substituent electronic effects to supramolecular function.

Part 2: Synthesis Protocol

Synthesis of 1,3-Bis(3,5-bis(trifluoromethyl)phenyl)urea

This protocol describes the synthesis of the urea analog of "Schreiner's catalyst."[1] The reaction relies on the nucleophilic addition of an aniline to an isocyanate.

Materials:

-

3,5-Bis(trifluoromethyl)aniline (1.0 equiv)

-

3,5-Bis(trifluoromethyl)phenyl isocyanate (1.0 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Hexanes (for precipitation)

Protocol:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N

). -

Dissolution: Dissolve 3,5-bis(trifluoromethyl)aniline (2.29 g, 10 mmol) in 20 mL of anhydrous DCM.

-

Addition: Add 3,5-bis(trifluoromethyl)phenyl isocyanate (2.55 g, 10 mmol) dropwise via syringe over 5 minutes. Caution: Isocyanates are potent sensitizers; work in a fume hood.

-

Reaction: Stir the mixture at room temperature (25 °C) for 4–12 hours. A white precipitate typically forms within the first hour.

-

Work-up:

-

If precipitate forms: Filter the solid using a Büchner funnel. Wash with cold DCM (2 x 5 mL) followed by Hexanes (2 x 10 mL).

-

If no precipitate: Concentrate the solvent to ~5 mL under reduced pressure, then add Hexanes (20 mL) to induce crystallization.

-

-

Drying: Dry the white solid under high vacuum for 6 hours.

-

Yield: Expected yield >90%.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for symmetric fluorinated ureas.

Part 3: Characterization & Data Analysis[2]

NMR Titration for Binding Constant ( ) Determination

The gold standard for quantifying hydrogen bonding strength is

Protocol:

-

Host Solution: Prepare a

M solution of the fluorinated urea in DMSO-d -

Guest Solution: Prepare a

M solution of the anion source (e.g., Tetrabutylammonium chloride, TBACl) in the same solvent mixture to avoid dilution effects. -

Titration:

-

Record the initial spectrum (0 equiv).

-

Add aliquots of Guest solution (0.1, 0.2, ... up to 2.0–5.0 equiv).

-

After each addition, shake the tube and record the

H NMR spectrum.

-

-

Observation: Track the chemical shift (

) of the urea N-H protons (typically

Data Analysis (Self-Validating Step):

-

Job’s Plot: Plot

vs. -

Binding Isotherm: Fit the plot of

vs. [Guest] using a non-linear regression model (e.g., WinEQNMR) for a 1:1 binding mode.

Quantitative Comparison Table

The following table summarizes the impact of fluorination on binding properties.

| Receptor Type | pKa (DMSO) | N-H Shift ( | Binding Constant ( | Stability |

| Diphenylurea | ~20.8 | < 0.5 | < 20 | High |

| Bis(CF | ~14.0 | 1.5 – 2.5 | 150 – 500 | High |

| Schreiner's Thiourea | 8.5 | > 2.5 | > 1000 | Low (Oxidizes) |

Note: Values are approximate and solvent-dependent (typically DMSO-d

Titration Logic Diagram

Figure 3: Logic flow for determining binding constants via NMR titration.

Part 4: Applications

Anion Recognition & Sensing

Fluorinated ureas are particularly effective for sensing basic anions like Fluoride (F

-

Colorimetric Response: When conjugated with a chromophore (e.g., nitrophenyl group), F

binding often induces a visible color change.[4] This is due to Charge Transfer (CT) interactions or, in extreme cases, deprotonation (proton transfer) if the urea is sufficiently acidic. -

Selectivity: The rigidity of the urea cleft can be tuned to select for spherical halides (Cl

, Br

Organocatalysis

In drug development, these scaffolds serve as "neutral Lewis acids."

-

Mechanism: The urea donates two H-bonds to an electrophile (e.g., a carbonyl group), lowering its LUMO energy and facilitating nucleophilic attack.

-

Advantage: Unlike metal-based Lewis acids, fluorinated ureas are moisture-tolerant and non-toxic, making them ideal for late-stage functionalization of pharmaceutical intermediates.

References

-

Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts.[5] Organic Letters. [Link]

-

Jakab, G., et al. (2012). (Thio)urea Organocatalyst Equilibrium Acidities in DMSO. Organic Letters. [Link]

-

Gomez, D. E., et al. (2005). Urea vs. thiourea in anion recognition. Organic & Biomolecular Chemistry. [Link]

-

Takemoto, Y. (2005).[6] Recognition and activation by (thio)urea organocatalysts. Organic & Biomolecular Chemistry. [Link]

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluoride Anion Recognition by a Multifunctional Urea Derivative: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Characterization of 1,3-Bis(3-fluorophenyl)urea

The following technical guide focuses on the physicochemical characterization of 1,3-Bis(3-fluorophenyl)urea, with a specific emphasis on its solid-state properties, melting point variability due to polymorphism, and synthesis.

Executive Summary

Compound Identity: 1,3-Bis(3-fluorophenyl)urea CAS Registry Number: 369-83-5 Formula: C₁₃H₁₀F₂N₂O Molecular Weight: 248.23 g/mol [1]

1,3-Bis(3-fluorophenyl)urea is a symmetric diarylurea used primarily in crystal engineering and medicinal chemistry as a hydrogen-bonding scaffold. Unlike simple organic solids, this compound exhibits concomitant polymorphism , meaning it can simultaneously crystallize in two different distinct phases (monoclinic and orthorhombic) from the same solution. Consequently, its physical description and melting point are not static values but are dependent on the specific solid-state form isolated.

This guide provides a self-validating framework for researchers to synthesize, purify, and characterize this compound, ensuring data integrity in drug development and materials science applications.

Physical Description & Properties

Visual Appearance

In its pure form, 1,3-Bis(3-fluorophenyl)urea appears as a white to off-white crystalline powder . Depending on the crystallization solvent, the morphology may vary between needle-like (often associated with the monoclinic form) and plate-like crystals.

Solubility Profile

The urea linkage confers high polarity, while the fluorinated aromatic rings provide lipophilicity.

-

Soluble: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Pyridine.

-

Sparingly Soluble: Hot Ethanol, Methanol, Acetone.

-

Insoluble: Water, Hexane, Diethyl ether.

Melting Point & Polymorphism (Critical Technical Insight)

Researchers must exercise caution when interpreting melting point (MP) data for this compound. Unlike its isomer 1,3-bis(4-fluorophenyl)urea (MP ~267°C), the 3-fluoro derivative is subject to significant solid-state variation.

| Parameter | Description |

| Literature MP Range | Subject to Polymorph. Typically >170°C, but exact onset depends on crystal form purity. |

| Polymorph Form I | Monoclinic (P2₁/c): Features antiparallel hydrogen-bonded urea chains. |

| Polymorph Form II | Orthorhombic (Pca2₁): Features parallel hydrogen-bonded urea chains (rare for symmetric ureas). |

| Thermodynamic Behavior | The two forms can crystallize concomitantly (simultaneously). A sharp melting point indicates phase purity; a broad range indicates a mixture of polymorphs. |

Expert Note: If your DSC (Differential Scanning Calorimetry) trace shows a small endotherm prior to the main melting event, this likely indicates a solid-solid phase transition or the melting of a metastable polymorph, not necessarily chemical impurity.

Experimental Protocols

A. Synthesis Protocol (Self-Validating)

This protocol relies on the rapid, exothermic reaction between an isocyanate and an amine. It is designed to be self-indicating: the product precipitates immediately, driving the reaction to completion.

Reagents:

-

3-Fluoroaniline (1.0 equiv)

-

3-Fluorophenyl isocyanate (1.0 equiv)

-

Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of 3-fluoroaniline in 20 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Addition: Dropwise add 10 mmol of 3-fluorophenyl isocyanate dissolved in 10 mL DCM to the stirring amine solution.

-

Observation: The reaction is exothermic.[2] A white precipitate should begin to form almost immediately (urea formation).

-

-

Completion: Stir at room temperature for 2 hours to ensure quantitative conversion.

-

Isolation: Filter the white solid using a Büchner funnel.

-

Washing: Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted starting materials (both are soluble in DCM, whereas the urea is not).

-

Drying: Vacuum dry at 50°C for 4 hours.

B. Purification (Recrystallization)

To resolve potential polymorph mixtures for consistent melting point analysis:

-

Dissolve the crude solid in a minimum amount of boiling Ethanol or Acetone.

-

Allow the solution to cool slowly to room temperature (rapid cooling promotes kinetic trapping of mixed polymorphs).

-

Harvest crystals and dry.

Characterization Logic & Visualization

The following diagram illustrates the decision logic for characterizing the solid, distinguishing between chemical purity and phase purity.

Figure 1: Characterization workflow distinguishing chemical purity (NMR) from physical phase purity (DSC/XRD).

References

-

Capacci-Daniel, C. A., et al. (2016).[3][4] "Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea." Acta Crystallographica Section C: Structural Chemistry, 72(9), 692–696.[4]

- Key Finding: Definitive identification of monoclinic and orthorhombic polymorphs and their concomitant crystalliz

-

Sigma-Aldrich. (n.d.). "1,3-Bis(3-fluorophenyl)urea Product Information."

- Key Finding: Commercial availability and CAS verific

-

PubChem. (n.d.). "1,3-Bis(4-fluorophenyl)urea (Isomer Comparison)."

- Key Finding: Comparative data for the 4-fluoro isomer (MP 267°C) to establish structural trends.

Sources

Literature review of bis(phenyl)urea supramolecular assemblies

Executive Summary

Bis(phenyl)urea derivatives represent a privileged class of low-molecular-weight gelators (LMWGs) and supramolecular synthons. Distinguished by their ability to form robust, unidirectional hydrogen-bonding networks (the "urea tape" motif), these molecules self-assemble into high-aspect-ratio fibers that can immobilize organic solvents and water at concentrations as low as <0.5 wt%.

This guide provides a rigorous technical analysis of the bis(phenyl)urea scaffold, focusing on the

Molecular Architecture & Design Principles

The efficacy of bis(phenyl)urea assemblies stems from the synergy between the rigid urea hydrogen-bonding units and the aromatic stacking capability of the phenyl groups.

The Urea "Alpha-Tape" Motif

The core driver of assembly is the urea functional group (

-

Graph Set Notation:

. This denotes a ring ( -

Directionality: The assembly is anisotropic, leading to the formation of long fibers (1D growth) rather than spherical aggregates.

Substituent Effects (The "Spacer" and "Tail")

To transition from a crystalline solid to a supramolecular gel, the symmetry and solubility of the molecule must be balanced.

-

The Spacer: In bis(urea) compounds (molecules containing two urea groups), the linker between them controls the registry of the tapes. Alkyl spacers (e.g., hexamethylene) allow flexibility, while aromatic spacers (e.g.,

-xylylene) introduce -

The Tail: Phenyl groups at the termini provide additional

interactions. Substituting the phenyl ring with long alkyl chains or polar groups (e.g., pyridyl) tunes solubility and solvent compatibility.

Mechanism of Self-Assembly

The formation of bis(phenyl)urea supramolecular structures follows a nucleation-elongation mechanism.

Thermodynamic Pathway

-

Dissolution: At high temperatures, the gelator is dissolved as a monomer. Entropic factors dominate.

-

Nucleation: Upon cooling, the solution becomes supersaturated. Urea groups form initial dimers or oligomers via H-bonding. This is the rate-determining step.

-

Elongation (Fiber Formation): The oligomers stack rapidly into 1D tapes. The phenyl rings interdigitate, stabilizing the tape against solvent penetration.

-

Network Formation (Gelation): The long fibers entangle and bundle (via Van der Waals forces), trapping the solvent via capillary forces to form a viscoelastic gel.

Visualization of the Assembly Logic

Caption: Logical flow of bis(phenyl)urea self-assembly from monomeric solution to 3D gel network.

Experimental Protocols

The following protocols are standardized for 1,3-bis(3-phenylureidomethyl)benzene , a robust gelator derived from

Synthesis Protocol

Objective: Synthesize 1,3-bis(3-phenylureidomethyl)benzene via isocyanate addition.

Reagents:

- -Xylylene diamine (1.0 eq)

-

Phenyl isocyanate (2.1 eq)

-

Dichloromethane (DCM) or Chloroform (Anhydrous)

-

Hexane (for washing)

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve

-xylylene diamine (1.36 g, 10 mmol) in 50 mL of dry DCM. -

Addition: Place the flask in an ice bath (

C). Add phenyl isocyanate (2.50 g, 21 mmol) dropwise over 20 minutes. Note: Slight excess ensures complete conversion of the diamine. -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. A heavy white precipitate will form.

-

Purification: Filter the precipitate under vacuum. Wash the filter cake three times with DCM (to remove unreacted isocyanate) and twice with hexane.

-

Drying: Dry the white powder in a vacuum oven at

C for 6 hours. -

Validation: Confirm structure via

H-NMR (DMSO-

Gelation Test (Inversion Method)

Objective: Determine the Critical Gel Concentration (CGC) and thermal stability.

Protocol:

-

Weighing: Place 10 mg of the synthesized bis-urea into a 4 mL screw-cap glass vial.

-

Solvent Addition: Add 1.0 mL of Toluene (target concentration: 1.0 wt%).

-

Dissolution: Seal the vial and heat using a heat gun or oil bath (

C) until the solid completely dissolves and the solution is clear. -

Cooling: Allow the vial to cool undisturbed at room temperature (

C). -

Inversion Test: After 1 hour, invert the vial.

-

Pass: The mass does not flow or deform under gravity.

-

Fail: The mass flows (solution) or precipitates (crystal).

-

-

CGC Determination: If gelation occurs, repeat with serially diluted samples (0.5%, 0.25%) to find the minimum concentration required for stable gelation.

Data Presentation: Solvent Compatibility Table

| Solvent | Dielectric Constant ( | Gelation Result (1 wt%) | Appearance |

| Toluene | 2.38 | Gel | Opaque/Translucent |

| p-Xylene | 2.27 | Gel | Opaque |

| Chloroform | 4.81 | Sol | Clear Solution |

| DMSO | 46.7 | Gel | Transparent |

| Methanol | 32.7 | Precipitate | White Solid |

Characterization & Visualization

To validate the supramolecular nature of the assembly, specific analytical techniques must be employed.

Key Characterization Techniques

-

FT-IR Spectroscopy: Monitor the Amide I (C=O stretch) and Amide II (N-H bend) bands.

-

Monomer (Dilute chloroform): Free N-H appears

cm -

Gel State: Hydrogen-bonded N-H shifts to

cm

-

-

Variable Temperature NMR (VT-NMR): As temperature increases, the urea proton signals will shift upfield (lower ppm) and sharpen, indicating the breaking of hydrogen bonds and transition to monomeric species.

-

Rheology: Perform an oscillatory frequency sweep. A true gel exhibits a storage modulus (

) significantly higher than the loss modulus (

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and validation of bis(phenyl)urea organogelators.

Applications in Drug Development

Drug Delivery Vehicles

Bis(phenyl)urea gels are "supramolecular containers." Their hydrophobic pockets (created by the phenyl rings) and high surface area allow for the encapsulation of hydrophobic drug molecules.

-

Mechanism: The drug is solubilized in the hot sol phase. Upon cooling, the gel fibers entrap the drug molecules within the interstitial solvent spaces or co-assemble via

stacking. -

Release: The non-covalent nature allows for thermo-reversible or shear-thinning release profiles (e.g., injectable gels that solidify in situ).

Crystal Engineering & Polymorph Control

The urea tape is a "supramolecular ruler." By adjusting the spacer length between two urea groups, the repeat distance of the crystal lattice can be tuned. This is used to template the crystallization of active pharmaceutical ingredients (APIs), forcing them into specific polymorphs that may have better solubility or stability.

References

-

Crystal Engineering of Urea-Based Materials: Custelcean, R. (2010). Anion recognition by hydrogen bonding: urea-based receptors. Chemical Society Reviews. Link

-

Gelation Mechanism: Piepenbrock, M. O., et al. (2010). Structural and rheological properties of soft gels formed by bis(urea)s. Soft Matter. Link

-

Supramolecular Synthons: Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. Link

-

Drug Delivery Applications: Sangeetha, N. M., & Maitra, U. (2005). Supramolecular gels: functions and uses. Chemical Society Reviews. Link

-

Synthesis Protocol Grounding: van Esch, J. H., et al. (1997). Self-assembly of bis-urea compounds in organic solvents and on solid substrates. Chemistry – A European Journal. Link

Methodological & Application

Synthesis of 1,3-Bis(3-fluorophenyl)urea from 3-fluoroaniline

Application Note: Scalable Synthesis and Characterization of 1,3-Bis(3-fluorophenyl)urea

Scientific Context & Utility

Symmetric diaryl ureas, such as 1,3-bis(3-fluorophenyl)urea, are highly privileged pharmacophores in modern drug development. This structural motif is a critical hydrogen-bonding hinge in the design of kinase inhibitors (e.g., Sorafenib and its derivatives) and serves as a core scaffold for cannabinoid-1 (CB-1) receptor allosteric modulators[1].

Beyond pharmacology, the robust bidentate hydrogen-bonding capability of the bis-aryl urea functionality makes it a staple in supramolecular chemistry and crystal engineering. Researchers must note that 1,3-bis(3-fluorophenyl)urea is known to exhibit concomitant polymorphism, readily crystallizing into both monoclinic (antiparallel orientation) and orthorhombic (parallel orientation) forms depending on the solvent system used[2].

Mechanistic Rationale & Pathway Design

The synthesis of symmetric ureas from anilines requires a bridging carbonyl source. To provide flexibility for different laboratory constraints and scale-up requirements, this guide details two distinct, field-proven methodologies:

-

Pathway A (The Triphosgene Route): Triphosgene (bis(trichloromethyl) carbonate) acts as a solid, weighable surrogate for phosgene gas. In the presence of a tertiary amine base (triethylamine), triphosgene decomposes to yield phosgene equivalents. This reacts with 3-fluoroaniline to form a highly reactive 3-fluorophenyl isocyanate intermediate in situ, which is rapidly trapped by a second equivalent of aniline to yield the symmetric urea[3].

-

Pathway B (The CDI Route): 1,1'-Carbonyldiimidazole (CDI) offers a completely phosgene-free, bench-stable alternative. The reaction proceeds via an N-carbamoylimidazole intermediate. While the imidazole leaving group is less reactive than an isocyanate, it self-catalyzes the subsequent addition of the second aniline equivalent, making this a highly robust and greener pathway[4].

Reaction pathways for 1,3-Bis(3-fluorophenyl)urea synthesis via Triphosgene and CDI intermediates.

Experimental Protocols

Protocol A: Triphosgene-Mediated Synthesis (High-Yield Standard)

Note: Triphosgene generates phosgene gas in situ. All operations MUST be conducted in a high-performance fume hood with proper base scrubbing traps.

-

Amine Preparation: Dissolve 3-fluoroaniline (2.0 eq, 10 mmol) and Triethylamine (TEA) (2.5 eq, 12.5 mmol) in 20 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

-

Causality: Cooling is mandatory to control the highly exothermic generation of phosgene and to suppress the formation of unwanted carbamoyl chloride side products. TEA acts both as an acid scavenger for the generated HCl and as a catalyst for triphosgene decomposition[3].

-

-

Carbonyl Addition: Dissolve Triphosgene (0.35 eq, 1.75 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring aniline mixture over 30 minutes.

-

Causality: A slow, dropwise addition ensures the local concentration of phosgene remains low, heavily favoring the controlled formation of the isocyanate intermediate rather than rapid, uncontrolled polymerization.

-

-

Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

-

Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1, UV active). The target urea has exceptionally low solubility in DCM. As the reaction progresses, the product will spontaneously precipitate as a dense white solid, providing an immediate visual cue of successful conversion.

-

-

Work-up: Quench the reaction carefully with 10 mL of water. Filter the precipitated solid through a Büchner funnel. Wash the filter cake sequentially with 1M HCl (2 × 10 mL), water (2 × 10 mL), and cold ethanol (5 mL).

-

Causality: The 1M HCl wash is critical; it protonates and solubilizes any unreacted 3-fluoroaniline and residual TEA, ensuring the final filter cake is highly pure. Dry the solid under vacuum at 50 °C overnight.

-

Protocol B: CDI-Mediated Synthesis (Phosgene-Free Alternative)

-

Activation: Dissolve 1,1'-Carbonyldiimidazole (CDI) (1.0 eq, 5 mmol) in 15 mL of anhydrous Tetrahydrofuran (THF). Add the first equivalent of 3-fluoroaniline (1.0 eq, 5 mmol) dropwise at room temperature. Stir for 1 hour.

-

Causality: This step forms the N-carbamoylimidazole intermediate. The reaction is mildly exothermic and releases one equivalent of imidazole.

-

-

Urea Formation: Add the second equivalent of 3-fluoroaniline (1.0 eq, 5 mmol) to the mixture. Attach a reflux condenser and heat the reaction to 65 °C (reflux) for 12–16 hours.

-

Causality: The displacement of the second imidazole ring requires significantly higher activation energy than trapping an isocyanate. Thermal driving is strictly required to push the reaction to completion[4].

-

-

Work-up & Self-Validation: Cool the mixture to room temperature and concentrate the solvent in vacuo. Triturate the resulting crude residue with 5% aqueous citric acid or 1M HCl.

-

Self-Validation: The acidic trituration will dissolve the liberated imidazole byproduct, leaving the insoluble 1,3-bis(3-fluorophenyl)urea behind as a solid. Filter and recrystallize from hot ethanol to yield the pure product.

-

Quantitative Data & Optimization Matrix

The following table summarizes the expected operational metrics for both synthetic routes, allowing researchers to select the optimal pathway based on available safety infrastructure and scale.

| Parameter | Pathway A: Triphosgene Method | Pathway B: CDI Method |

| Carbonyl Source (Eq) | Triphosgene (0.35 eq) | CDI (1.0 eq) |

| Aniline (Eq) | 3-Fluoroaniline (2.0 eq) | 3-Fluoroaniline (2.0 eq) |

| Solvent & Base | DCM + Triethylamine (2.5 eq) | THF (No external base needed) |

| Temperature Profile | 0 °C → Room Temperature | Room Temperature → 65 °C (Reflux) |

| Reaction Time | 2 – 4 hours | 12 – 16 hours |

| Typical Yield | 85% – 88%[3] | 75% – 80% |

| Primary Byproducts | TEA-HCl, CO₂ | Imidazole |

| Safety / Greener Profile | High toxicity (Phosgene intermediate) | Phosgene-free, bench-stable reagents |

Analytical Characterization

To verify the integrity of the synthesized 1,3-bis(3-fluorophenyl)urea, cross-reference your analytical data against the following established parameters:

-

Physical State: White crystalline solid.

-

Melting Point: 185 – 186 °C[3]. (Note: Variations in melting point may occur due to the formation of concomitant polymorphs depending on the recrystallization solvent used[2]).

-

High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₃H₁₀F₂N₂O [M+H]⁺ requires m/z 249.0839; expected found m/z ~249.0816[3].

-

TLC Retention Factor (Rf): ~0.4 in Hexanes:Ethyl Acetate (3:1 v/v).

References

- Synthesis of New N,N′-Diarylureas and Their Theoretical Study as Cannabinoid-1 Receptor Inhibitors - PMC. nih.gov.

- ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. researchgate.net.

- Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. researcher.life.

- Synthesis of unsymmetrical biaryl ureas from N-carbamoylimidazoles: Kinetics and application. researchgate.net.

Sources

Application Note: Precision Crystallization and Polymorph Control of 1,3-Bis(3-fluorophenyl)urea

Executive Summary